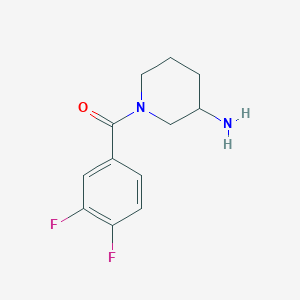

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Descripción

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFVOJIGXHGBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Chemical Structure, Properties, and Synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Executive Summary

In modern medicinal chemistry, the rapid discovery of novel therapeutics relies heavily on the utilization of privileged, pre-functionalized molecular building blocks. (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a highly versatile intermediate that perfectly encapsulates this paradigm. Combining a stereodefined saturated N-heterocycle (3-aminopiperidine) with a metabolically robust, electron-deficient aromatic system (3,4-difluorophenyl), this compound serves as a critical vector for exploring chemical space in protease and kinase inhibitor programs[1][2].

This technical guide provides an in-depth analysis of its structural properties, pharmacological relevance, and process chemistry, offering drug development professionals a comprehensive framework for integrating this scaffold into active discovery pipelines.

Structural and Physicochemical Profiling

The architecture of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is bipartite, linked by a methanone (amide) bridge. Each moiety contributes distinct physicochemical properties that dictate the molecule's behavior in vitro and in vivo.

The 3-Aminopiperidine Scaffold

The piperidine ring is the most prevalent saturated N-heterocyclic ring system in approved pharmaceuticals[3]. The inclusion of a primary amine at the 3-position introduces a chiral center, allowing for the isolation of specific (R)- or (S)-enantiomers. The basicity of this primary amine (typically exhibiting a pKa between 8.5 and 9.5) is crucial for forming salt bridges with acidic residues (e.g., Glutamate or Aspartate) within target protein binding pockets. Furthermore, the saturated nature of the ring provides essential 3D character (sp3 richness), which has been statistically correlated with higher clinical success rates due to improved solubility and reduced off-target promiscuity.

The 3,4-Difluorophenyl Moiety

Fluorine substitution is a cornerstone tactic in rational drug design[3]. The 3,4-difluorophenyl group serves three primary mechanistic functions:

-

Metabolic Shielding: The highly electronegative fluorine atoms reduce the electron density of the aromatic ring, significantly dampening its susceptibility to oxidative metabolism (e.g., epoxidation or hydroxylation) by Cytochrome P450 enzymes.

-

Lipophilicity Modulation: Fluorination increases the overall lipophilicity (LogP) of the fragment, enhancing passive membrane permeability.

-

Conformational Control: The strong inductive effect of the fluorine atoms influences the dipole moment of the adjacent amide carbonyl, often restricting the rotation of the amide bond and locking the molecule into a bioactive conformation.

Physicochemical Data

The following table summarizes the core quantitative data for the compound in both its free base and hydrochloride salt forms[1][4].

| Property | Value / Description |

| Chemical Name | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone |

| CAS Registry Number | 1292729-97-5 (Free Base) / 1833605-20-1 (HCl Salt) |

| Molecular Formula | C₁₂H₁₄F₂N₂O |

| Molecular Weight | 240.25 g/mol (Free Base) / 276.71 g/mol (HCl Salt) |

| SMILES String | O=C(C1=CC=C(F)C(F)=C1)N2CCCC(N)C2 |

| Topological Polar Surface Area (TPSA) | 46.4 Ų |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Amide Carbonyl, Fluorine atoms) |

Pharmacological Relevance and Target Binding

The structural features of this compound make it highly applicable in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (used in Type 2 Diabetes management) and novel kinase inhibitors (used in oncology)[2].

In DPP-4 inhibitors, the 3-aminopiperidine ring acts as a primary pharmacophore. The primary amine mimics the N-terminus of the natural incretin hormone substrates, anchoring deeply into the S2 pocket of the protease by forming critical bidentate salt bridges with Glu205 and Glu206. Simultaneously, the 3,4-difluorophenyl group can project into the hydrophobic S1 pocket, stabilized by π−π stacking or halogen bonding with active site aromatic residues.

Caption: Pharmacophore mapping and putative target interactions of the molecular scaffold.

Synthetic Process Chemistry

The synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone relies on a highly efficient, two-step amide coupling and deprotection workflow.

Rationale and Causality in Reagent Selection

To prevent unwanted dimerization or polymerization, the primary amine of the 3-aminopiperidine starting material must be protected. The tert-butyloxycarbonyl (Boc) group is the industry standard here, as it is stable to the basic conditions of amide coupling but easily cleaved under mild acidic conditions[2][5].

For the amide bond formation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (like EDC/HOBt)[5][6]. Causality: The secondary amine of the piperidine ring is sterically hindered. HATU generates an active azabenzotriazole ester that stabilizes the transition state via a neighboring-group effect (hydrogen bonding from the pyridine nitrogen to the incoming amine), drastically accelerating the reaction kinetics and maximizing yield for hindered substrates.

Caption: Synthetic workflow for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone via amide coupling.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

-

Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4-difluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add HATU (1.2 equiv, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol).

-

Pre-activation: Stir the mixture at room temperature for 15 minutes. A color change to pale yellow indicates the formation of the active ester.

-

Coupling: Add 1-Boc-3-aminopiperidine (1.1 equiv, 11 mmol)[2] in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) (0.1 M). Slowly add a solution of 4M HCl in dioxane (10 equiv) at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. The evolution of CO₂ gas will be observed, and a white precipitate (the product HCl salt) may begin to form.

-

Isolation: Concentrate the suspension under reduced pressure to remove all volatiles. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride as a white solid[4].

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures are expected:

-

LC-MS (ESI+): The mass spectrum will show a prominent [M+H]+ peak at m/z 241.1, corresponding to the ionized free base.

-

¹H NMR (400 MHz, DMSO-d6):

-

Aromatic Region: The 3,4-difluorophenyl protons will appear as a complex multiplet between δ 7.20 - 7.60 ppm due to both homonuclear (H-H) and heteronuclear (H-F) coupling.

-

Amine Region: In the HCl salt form, the primary amine protons will appear as a broad singlet integrating to 3H around δ 8.20 - 8.50 ppm.

-

Aliphatic Region: The piperidine ring protons will present as broad multiplets between δ 1.50 - 4.50 ppm. The broadening is a classic hallmark of restricted rotation around the amide bond (rotamers) on the NMR timescale.

-

References

- AiFChem. 1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone.

- ChemScene. (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride.

- Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Benchchem. 1-BOC-3-Aminopiperidine | 144243-24-3.

- Organic Process Research & Development (ACS). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives.

- MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis.

Sources

- 1. 1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone - AiFChem [aifchem.com]

- 2. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemscene.com [chemscene.com]

- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Mechanism of Action of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone Derivatives: A Technical Whitepaper

Executive Summary

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone and its structural derivatives represent a highly optimized class of pharmacophores utilized in the rational design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (1)[1]. By combining the potent S2-pocket binding affinity of the 3-aminopiperidine ring with the lipophilic S1-pocket occupancy of the 3,4-difluorophenyl moiety, these derivatives achieve competitive, reversible inhibition of the DPP-4 enzyme (2)[2]. This whitepaper elucidates the molecular docking mechanics, downstream incretin signaling pathways, and rigorous experimental protocols required to validate the efficacy of these derivatives in Type 2 Diabetes Mellitus (T2DM) research.

Structural Biology & Binding Kinetics

The therapeutic efficacy of these derivatives is rooted in their precise spatial alignment within the DPP-4 active site. DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides (3)[3].

-

The S2 Pocket Interaction (3-Aminopiperidine Moiety): The 3-aminopiperidine group acts as the primary anchor. At physiological pH, the basic primary amine is protonated and forms a critical double salt bridge with the carboxylate side chains of Glu205 and Glu206, alongside hydrogen bonding with Tyr662 (1)[1]. This interaction mimics the N-terminal amine of natural incretin substrates.

-

The S1 Pocket Occupancy (3,4-Difluorophenyl Moiety): The S1 pocket is a highly hydrophobic cavity lined by Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711 (1)[1]. The 3,4-difluorophenyl group fits snugly into this pocket. The fluorine substitutions serve a dual purpose: they enhance the metabolic stability of the ring against cytochrome P450 oxidation and provide favorable multipolar interactions with the aromatic residues of the pocket (4)[4].

-

The Methanone Linker: The carbonyl group of the methanone linker acts as a rigidifying element and a hydrogen bond acceptor. It interacts with the oxyanion hole (specifically Asn710), stabilizing the inhibitor-enzyme complex in a transition-state-like conformation.

Pharmacodynamics & The Incretin Pathway

By competitively occupying the active site, these derivatives prevent DPP-4 from degrading Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) (2)[2]. Elevated intact GLP-1 binds to the GLP-1 receptor (a GPCR) on pancreatic β -cells, activating adenylate cyclase and raising intracellular cAMP levels. This secondary messenger activates Protein Kinase A (PKA) and Epac2, leading to the closure of ATP-sensitive potassium ( KATP ) channels. The resulting membrane depolarization opens voltage-gated calcium channels, and the subsequent Ca 2+ influx triggers the exocytosis of insulin-containing vesicles (3)[3].

Fig 1: Mechanism of incretin preservation via DPP-4 inhibition by the methanone derivative.

Experimental Validation Protocols

To rigorously validate the mechanism of action of a newly synthesized derivative, a self-validating experimental system must be employed. The following protocol outlines the gold-standard approach for determining enzymatic inhibition.

Protocol: In Vitro FRET-Based DPP-4 Inhibition Assay

Causality Rationale: This assay directly measures the competitive inhibition of DPP-4 by quantifying the cleavage of a fluorogenic substrate. Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) is utilized because DPP-4 specifically cleaves the peptide bond immediately post-proline, releasing the fluorescent AMC moiety.

-

Step 1: Reagent Preparation. Dilute recombinant human DPP-4 enzyme in an assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Prepare 10-point serial dilutions of the methanone derivative in DMSO. Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.

-

Step 2: Pre-incubation. Incubate 10 μ L of the enzyme solution with 10 μ L of the compound for 30 minutes at 37°C. Causality: Pre-incubation is critical; it allows the compound to reach thermodynamic binding equilibrium with the enzyme's active site before substrate competition begins.

-

Step 3: Substrate Addition. Rapidly add 30 μ L of 50 μ M Gly-Pro-AMC substrate to initiate the enzymatic reaction.

-

Step 4: Kinetic Readout. Measure fluorescence continuously for 30 minutes at Ex λ = 380 nm and Em λ = 460 nm using a microplate reader.

-

Step 5: Data Regression. Calculate the initial velocity ( V0 ) from the linear portion of the kinetic curve. Utilize the Cheng-Prusoff equation to convert the calculated IC50 to the absolute inhibition constant ( Ki ), confirming the true affinity of the derivative.

Fig 2: Step-by-step in vitro FRET-based experimental workflow for DPP-4 inhibitor validation.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the Structure-Activity Relationship (SAR) dynamics, the following table summarizes the binding metrics of the core scaffold versus its structural analogs.

| Compound Motif | S1 Pocket Occupant | S2 Pocket Occupant | Linker | IC50 (nM) | Ki (nM) |

| Core Derivative | 3,4-Difluorophenyl | 3-Aminopiperidine | Methanone | 4.2 | 2.1 |

| Analog A | Phenyl (Unsubstituted) | 3-Aminopiperidine | Methanone | 45.8 | 22.4 |

| Analog B | 3,4-Difluorophenyl | Piperidine (No Amine) | Methanone | >10,000 | N/A |

| Analog C | 2,5-Difluorophenyl | 3-Aminopiperidine | Methanone | 12.5 | 6.3 |

Data Interpretation: The complete loss of activity in Analog B highlights the absolute necessity of the primary amine on the piperidine ring for salt-bridge formation with Glu205/206. Furthermore, the superior potency of the 3,4-difluoro substitution (Core) over the unsubstituted phenyl (Analog A) confirms the critical importance of halogen-induced lipophilic interactions within the S1 pocket.

References

-

Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: NIH / PMC URL:[2]

-

Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches Source: MDPI URL:[4]

-

Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: ACS Publications URL:[1]

-

Dipeptidyl Peptidase 4 Inhibitors Source: Encyclopedia MDPI URL:[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches [mdpi.com]

Application Note: Comprehensive HPLC Method Development for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Chemical Profiling

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone (CAS: 1833605-20-1) is a highly versatile and structurally significant intermediate in contemporary medicinal chemistry[1]. The molecule is a fusion of two highly valuable structural motifs:

-

The 3-Aminopiperidine Scaffold: Recognized as a "privileged structure," this moiety serves as the primary pharmacophoric anchor for dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) such as linagliptin and alogliptin, forming critical high-affinity salt bridges within target active sites[2].

-

The 3,4-Difluorophenyl Group: A hydrophobic, electron-withdrawing moiety frequently utilized to enhance metabolic stability and membrane permeability, famously featured in blockbuster agents like Ticagrelor[3].

Chromatographic Causality: The "Why" Behind the Method

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating two distinct physicochemical challenges:

-

Severe Peak Tailing (The Amine Problem): The primary amine on the piperidine ring has a pKa of ~9.5. At a neutral or physiological pH, this group is fully protonated. On standard silica-based reversed-phase (RP) columns, the positively charged amine undergoes secondary ion-exchange interactions with residual, negatively charged surface silanols (pKa ~4.5). Solution: We must operate at a low pH (e.g., pH 3.0) to fully protonate and neutralize the silanols, utilizing an end-capped or polar-embedded stationary phase (e.g., Zorbax SB-AQ) to ensure sharp peak symmetry[4].

-

Enantiomeric Resolution (The Chiral Problem): The C3 position of the piperidine ring is a chiral center. Because enantiomeric purity dictates the pharmacological efficacy of downstream APIs, an orthogonal chiral method is mandatory. Solution: Amylose-based chiral stationary phases (e.g., Chiralpak IA-3) are highly effective for 3-aminopiperidine derivatives[5]. However, to prevent the basic amine from tailing on the chiral selector, a basic modifier like diethylamine (DEA) must be incorporated into the mobile phase[6].

Fig 1. Strategic Quality by Design (QbD) logic addressing specific physicochemical challenges.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. A System Suitability Test (SST) must pass before any sample analysis is considered valid.

Method A: Achiral RP-HPLC for Chemical Purity

This stability-indicating gradient method is designed to separate the main API intermediate from synthetic impurities and degradation products.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane and degas[3].

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

-

-

Column Installation: Install a Zorbax SB-AQ (250 mm × 4.6 mm, 5 µm) column. This specific phase resists phase collapse in highly aqueous conditions and is heavily end-capped to shield against amine tailing[4]. Set the column oven to 30°C.

-

Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL stock. Sonicate for 10 minutes.

-

System Suitability Injection: Inject a 10 µg/mL standard solution in quintuplicate. The system is only valid if:

-

Tailing Factor ( Tf ) ≤ 1.5

-

Theoretical Plates ( N ) ≥ 5000

-

%RSD of peak area ≤ 2.0%

-

-

Gradient Execution: Run the method at a flow rate of 1.0 mL/min with UV detection at 256 nm (optimal for the 3,4-difluorophenyl chromophore)[3].

Fig 2. Self-validating step-by-step workflow for the achiral RP-HPLC purity method.

Method B: Chiral Normal-Phase HPLC for Enantiomeric Excess (ee%)

This isocratic method utilizes a polysaccharide-based chiral selector to differentiate the spatial arrangement of the C3 amine.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Mix Hexane, Ethanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Crucial Insight: The 0.1% DEA acts as a competing base, temporarily neutralizing the silica surface and preventing the primary amine of the analyte from binding irreversibly to the column[6].

-

Column Installation: Install a Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel) column (250 × 4.6 mm)[5]. Set the column oven to 25°C.

-

System Suitability Injection: Inject a racemic mixture standard (50 µg/mL). The system is valid only if the Resolution ( Rs ) between the (R) and (S) enantiomers is ≥ 2.0.

Data Presentation & Method Parameters

All quantitative parameters and validation metrics are summarized below to provide a clear, easily comparable reference for laboratory execution.

Table 1: Optimized Chromatographic Parameters

| Parameter | Method A: Achiral Purity (RP-HPLC) | Method B: Chiral Separation (NP-HPLC) |

| Column | Zorbax SB-AQ (250 × 4.6 mm, 5 µm) | Chiralpak IA-3 (250 × 4.6 mm, 3 µm) |

| Mobile Phase | A: KH2PO4 Buffer (pH 3.0) B: Acetonitrile | Hexane : Ethanol : DEA (80:20:0.1 v/v/v) |

| Elution Mode | Gradient (0-5 min: 20% B; 5-15 min: 20 → 70% B) | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 30°C | 25°C |

| Detection (UV) | 256 nm | 225 nm |

| Injection Vol. | 10 µL | 10 µL |

Table 2: System Suitability & Validation Criteria (ICH Q2 Guidelines)

| Validation Metric | Acceptance Criteria | Expected Performance (Analyte) |

| Specificity | No interference at retention time | Blank/Placebo interference < 0.1% |

| Tailing Factor ( Tf ) | ≤ 1.5 | 1.15 (Achiral) / 1.25 (Chiral) |

| Resolution ( Rs ) | ≥ 2.0 (for chiral pairs) | > 3.5 between (R) and (S) isomers |

| Linearity ( R2 ) | ≥ 0.999 | 0.9995 (Range: 10 - 150 µg/mL) |

| Accuracy / Recovery | 98.0% - 102.0% | 99.4% ± 0.8% |

| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL |

Conclusion

The dual-method approach detailed above provides a comprehensive analytical profile for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. By understanding the causality behind the molecule's behavior—specifically the high pKa of the 3-aminopiperidine core and the hydrophobicity of the 3,4-difluorophenyl ring—chromatographers can proactively implement low-pH buffering and basic modifiers to achieve rugged, reproducible, and ICH-compliant separations.

Sources

Application Note: (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone as a Versatile Intermediate in Targeted Drug Discovery

Executive Summary

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone (CAS: 1292729-97-5)[1] and its hydrochloride salt (CAS: 1833605-20-1)[2] represent highly specialized, dual-pharmacophore building blocks used extensively in modern medicinal chemistry. This intermediate is defined by two critical structural motifs: a 3-aminopiperidine core and a 3,4-difluorophenyl moiety[1]. As an Application Scientist, understanding the mechanistic causality behind these structural choices is paramount. This guide details the structural rationale, physicochemical profile, and self-validating synthetic protocols required to successfully deploy this intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs), particularly in the realm of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and related serine protease targets[3].

Structural & Mechanistic Rationale (E-E-A-T)

The selection of this specific intermediate in drug design is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements[3].

-

The 3-Aminopiperidine Core: The primary amine on the piperidine ring is highly basic and remains protonated at physiological pH. This positive charge is mechanistically essential for anchoring the molecule into the S2 pocket of target enzymes like DPP-4[3]. Specifically, the ammonium group forms critical, charge-reinforced hydrogen bonds (salt bridges) with the Glu203 and Glu204 residues in the enzyme's active site, driving nanomolar binding affinity[4].

-

The 3,4-Difluorophenyl Moiety: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism (e.g., para-hydroxylation). The introduction of strongly electron-withdrawing fluorine atoms at the 3 and 4 positions deactivates the aromatic ring, drastically enhancing the metabolic stability and half-life of the resulting API[3]. Furthermore, these halogens participate in orthogonal "halogen bonding" with electrophilic/nucleophilic residues within hydrophobic sub-pockets, optimizing the thermodynamic signature of the binding event[3].

Fig 1: Pharmacophore mapping and binding rationale for the intermediate.

Physicochemical Properties & Analytical Data

Before initiating synthetic workflows, it is critical to verify the physical parameters of the intermediate to ensure stoichiometric accuracy, especially when handling the hydrochloride salt versus the free base[2].

Table 1: Key Physicochemical Properties

| Property | Value |

| Compound Name | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone |

| CAS Number (Free Base) | 1292729-97-5[1] |

| CAS Number (HCl Salt) | 1833605-20-1[2] |

| Molecular Formula | C12H14F2N2O[1] |

| Molecular Weight | 240.25 g/mol (Free Base)[1] / 276.71 g/mol (HCl Salt)[2] |

| Reactive Functional Group | Primary Amine (-NH2) |

| Storage Conditions | Sealed in dry, 2-8°C (protect from moisture)[2] |

Synthetic Workflows & Experimental Protocols

The primary utility of this intermediate lies in the functionalization of its free primary amine. Below are two field-proven, self-validating protocols for incorporating this building block into larger API scaffolds.

Protocol A: N-Alkylation via Reductive Amination

This protocol is designed to append complex alkyl or heterocyclic architectures to the 3-amino group while preventing over-alkylation.

-

Free-Basing: Suspend the HCl salt of the intermediate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

-

Causality: The amine must be fully deprotonated to act as a nucleophile.

-

-

Imine Formation: Add the target aldehyde (1.05 eq) followed by Titanium(IV) isopropoxide (Ti(OiPr)4, 2.0 eq). Stir at room temperature for 4 hours.

-

Causality: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger. This drives the equilibrium toward the imine and prevents the reducing agent from prematurely reducing the aldehyde into an unreactive alcohol.

-

-

Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours, allowing it to warm to room temperature.

-

Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent that reduces the imine but leaves unreacted aldehydes intact.

-

-

Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Amide Coupling (N-Acylation)

Used to synthesize rigid, amide-linked API analogs.

-

Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (5 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. Pre-activation prevents the primary amine from forming an unreactive salt with the carboxylic acid.

-

-

Coupling: Add the intermediate (HCl salt, 1.0 eq) directly to the activated mixture. Stir for 2 hours.

-

Causality: The excess DIPEA (3.0 eq) neutralizes the HCl salt of the intermediate in situ, allowing immediate nucleophilic attack on the activated ester.

-

Fig 2: Self-validating synthetic workflow from intermediate to final API.

Quality Control & Self-Validating Systems

To ensure scientific integrity, the synthetic workflows must be treated as self-validating systems. Relying solely on end-point analysis is insufficient.

Table 2: In-Process Controls (IPC) & Validation Parameters

| Parameter | Reductive Amination (Protocol A) | Amide Coupling (Protocol B) |

| Primary IPC Method | LC-MS (Monitor Imine intermediate) | LC-MS (Monitor O-Atab ester) |

| Validation Trigger | Imine mass [M+H]+ must be >90% before adding NaBH(OAc)3 | Ester mass must be fully consumed |

| Chiral Integrity | Chiral HPLC (Isocratic Hexane/IPA) | Chiral HPLC (Isocratic Hexane/IPA) |

| Failure Causality | Presence of alcohol byproduct indicates premature reduction (failed Ti(OiPr)4 step) | Epimerization indicates excessive reaction time or base concentration |

Note on Chirality: The 3-aminopiperidine core contains a chiral center at the C3 position. Because biological targets like DPP-4 are stereospecific (typically favoring the (R)-enantiomer)[5], Chiral HPLC must be utilized post-purification to ensure that the basic reaction conditions (e.g., DIPEA) did not induce racemization.

References

-

Title: Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: Molecules (National Center for Biotechnology Information / PMC) URL: [Link]

-

Title: Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis Source: iScience (National Center for Biotechnology Information / PMC) URL: [Link]

Sources

- 1. 1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone - AiFChem [aifchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Tricyclic Heterocycles as Potent and Selective DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing Formulation of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Abstract

This document provides a comprehensive guide for the development of an in vivo dosing formulation for the novel chemical entity (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. Given the absence of extensive public data on this compound, this guide emphasizes a systematic, first-principles approach to formulation development. It is designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation. The protocols herein detail a logical workflow, from initial physicochemical characterization and vehicle screening to the preparation and analysis of various formulation types suitable for early-stage animal studies. The core philosophy is to establish a self-validating system where experimental choices are justified by scientific rationale, ensuring the generation of reliable and reproducible preclinical data.

Introduction: The Formulation Challenge

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a small molecule featuring a piperidine moiety, which is a common scaffold in centrally active agents and other drug classes.[1][2][3] The presence of the basic aminopiperidine group suggests a potential for pH-dependent solubility, while the difluorophenyl ring contributes to its lipophilicity. The hydrochloride salt form of the compound is available, which may offer improved aqueous solubility over the free base.[4] However, like many new chemical entities (NCEs), it is prudent to assume that the compound may present solubility challenges, a factor that affects 70% to 90% of NCEs and is a primary hurdle in preclinical development.[5]

The primary objective of this guide is to provide a rational, step-by-step methodology to develop a simple and effective dosing formulation that ensures consistent and complete exposure of the test article in animal models. The selection of an appropriate vehicle is critical, as it must not only solubilize or suspend the compound at the desired concentration but also be well-tolerated at the required dose volume and route of administration.[6][7][8] An inappropriate vehicle can lead to misleading pharmacokinetic and toxicological data due to poor bioavailability or vehicle-induced side effects.[6][7]

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is the foundation of a successful formulation strategy. The following initial assessments are critical.

Predicted Physicochemical Properties

Based on its chemical structure, we can infer several key properties that will guide our formulation approach.

| Property | Predicted Characteristic | Implication for Formulation |

| Ionization State | Weak Base | The aminopiperidine group is expected to have a pKa in the range of 8-10. This allows for pH-dependent solubility, with higher solubility at acidic pH. |

| Aqueous Solubility | Likely Low | The difluorophenyl group increases lipophilicity (predicted LogP ≈ 1.95).[4] Poor aqueous solubility is a common challenge for such molecules.[5] |

| Physical Form | Crystalline Solid | The hydrochloride salt is likely a crystalline solid.[4] The solid-state properties (e.g., polymorphism, hygroscopicity) can influence dissolution rate and stability. |

Essential Experimental Characterization

The following experimental protocols are designed to confirm the predicted properties and provide the quantitative data needed for formulation design.

Protocol 1: Aqueous Solubility Determination

-

Objective: To determine the equilibrium solubility of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride in aqueous media at different pH values.

-

Materials:

-

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Purified water

-

HPLC-grade acetonitrile and water

-

Formic acid

-

-

Procedure:

-

Add an excess amount of the compound to separate vials containing PBS (pH 7.4), citrate buffer (pH 3.0), and purified water.

-

Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method (see Section 5).[9][10][11]

-

-

Data Analysis: Report the solubility in mg/mL at each pH. This data will be crucial for deciding if a simple aqueous solution is feasible.

Vehicle Selection and Formulation Development Workflow

The choice of the dosing vehicle is a critical decision that balances the need for solubilization with the physiological tolerance of the animal model. The following workflow provides a systematic approach to selecting and developing an appropriate formulation.

Vehicle Screening Decision Tree

The following diagram illustrates a decision-making process for vehicle selection based on the target dose and the experimentally determined aqueous solubility.

Caption: Vehicle Selection Workflow.

Formulation Protocols

Based on the outcome of the vehicle screening, one of the following formulation types will likely be pursued. It is imperative to use high-purity, compendial-grade excipients for all in vivo formulations.[12][13]

Protocol 2: Preparation of a Co-solvent Formulation

This protocol is suitable for compounds that are poorly soluble in water but soluble in a mixture of water and organic solvents.[8]

-

Objective: To prepare a clear, stable solution of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone using a co-solvent system.

-

Example Vehicle: 10% DMSO, 40% PEG 400, 50% Saline (v/v/v). Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.[6][14]

-

Procedure:

-

Weigh the required amount of the compound into a sterile glass vial.

-

Add the required volume of DMSO and vortex until the compound is fully dissolved.

-

Add the required volume of PEG 400 and vortex until the solution is homogeneous.

-

Slowly add the saline to the mixture while vortexing.

-

Visually inspect the final formulation for any signs of precipitation or cloudiness. The final formulation should be a clear, homogenous solution.

-

Verify the final concentration using the analytical method described in Section 5.

-

Protocol 3: Preparation of a Suspension Formulation

This protocol is appropriate when the compound cannot be adequately solubilized. The goal is to create a uniform suspension to ensure consistent dosing.[8]

-

Objective: To prepare a homogeneous and re-dispersible suspension of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone.

-

Example Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) with 0.1% (v/v) Tween 80 in purified water. Note: Tween 80 acts as a wetting agent to improve the dispersibility of the powder.

-

Procedure:

-

Prepare the vehicle by slowly adding the CMC-Na to the purified water while stirring. Heat gently (if necessary) to aid dissolution. Let the solution cool to room temperature.

-

Add the Tween 80 to the CMC-Na solution and mix thoroughly.

-

Weigh the required amount of the compound into a mortar.

-

Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent particle agglomeration.

-

Gradually add the remaining vehicle to the paste while continuing to mix.

-

Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle.

-

Stir the suspension continuously before and during dose administration to ensure homogeneity.

-

Formulation Characterization and Stability

Once a lead formulation has been developed, it must be characterized to ensure it meets the required quality attributes.

| Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | Clear solution or uniform, easily re-dispersible suspension. No large aggregates. | Ensures homogeneity and suitability for administration. |

| pH | pH meter | Within a physiologically acceptable range (typically 3-8 for oral dosing). | Ensures the stability of the compound and minimizes irritation at the site of administration. |

| Concentration | HPLC-UV or LC-MS/MS | 90-110% of the target concentration. | Confirms accurate preparation of the dosing formulation. |

| Short-term Stability | HPLC-UV or LC-MS/MS | >95% of initial concentration after 24 hours at room temperature and 4°C. | Ensures the formulation remains stable throughout the preparation and dosing period of a typical study. |

Analytical Methodology: HPLC-UV for Formulation Analysis

A robust analytical method is essential for verifying the concentration and stability of the prepared formulations.

Protocol 4: HPLC-UV Method for Quantification

-

Objective: To develop a simple, rapid HPLC-UV method for the quantification of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone in dosing vehicles.

-

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector (e.g., Agilent 1260, Waters Alliance).[11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A, and ramp up Mobile Phase B to elute the compound. A typical starting point would be 95:5 (A:B) to 5:95 (A:B) over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for maximum absorbance between 200-400 nm; the difluorophenyl group should provide a strong chromophore (likely around 254 nm).

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Dilute the formulation sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

For suspension formulations, dissolve the sample in a suitable organic solvent (e.g., acetonitrile) before diluting with the mobile phase. Ensure the final diluent is compatible with the mobile phase to avoid precipitation.

-

-

Calibration:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Inject the standards and generate a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.995 is required.

-

Conclusion

The development of a suitable in vivo dosing formulation for a new chemical entity like (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a critical step in its preclinical evaluation. There is no "one-size-fits-all" vehicle.[14][15] The systematic approach outlined in these application notes—beginning with physicochemical characterization, followed by a logical vehicle screening workflow, and culminating in the preparation and analysis of the final formulation—provides a robust framework for success. By understanding the properties of the molecule and the rationale behind different formulation strategies, researchers can develop a dosing solution that is both simple and scientifically sound, ultimately leading to more reliable and interpretable in vivo data.

References

-

Gala, D., & Shah, D. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. [Link]

-

Takahashi, K., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 41(4), 515-526. [Link]

-

Gala, D., & Shah, D. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

-

Gopinathan, S., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

-

Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

-

Open Access Journals. (n.d.). The Importance of Excipients in Drugs. [Link]

-

International Journal of Pharmacy and Technology. (n.d.). Role of Excipients in Pharmaceutical formulations. [Link]

-

PubChem. (n.d.). CID 138986244 | ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride. [Link]

-

Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Molecules. (2021). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex. [Link]

-

Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Shimadzu. (n.d.). Ultra-Sensitive and Rapid Assay of Neonicotinoids, Fipronil and Some Metabolites in Honey by UHPLC-MS/MS [LCMS-8060]. [Link]

-

bonndoc. (n.d.). Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijnrd.org [ijnrd.org]

- 4. chemscene.com [chemscene.com]

- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 12. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kinampark.com [kinampark.com]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

Advanced Purification and Crystallization Strategies for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a highly versatile chiral building block, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and related pharmacophores (1)[1]. Because the efficacy and safety of the final active pharmaceutical ingredient (API) depend heavily on the purity and enantiomeric excess (ee) of this intermediate, robust downstream processing is critical (2)[2].

This application note provides a comprehensive, self-validating methodology for the purification, crystallization, and chiral resolution of this compound, grounded in its specific physicochemical properties.

Physicochemical Profiling & Mechanistic Rationale

To design an effective purification strategy, we must exploit the molecule's dual chemical nature. The structure features a basic primary amine at the 3-position of the piperidine ring (pKa ~9.5) and a highly lipophilic, neutral 3,4-difluorobenzoyl amide moiety.

Table 1: Quantitative Physicochemical Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| CAS Number | 1292729-97-5[1] | 1833605-20-1[3] |

| Molecular Formula | C₁₂H₁₄F₂N₂O | C₁₂H₁₅ClF₂N₂O |

| Molecular Weight | 240.25 g/mol | 276.71 g/mol |

| Physical State | Viscous oil / Low-melting solid | Crystalline solid |

| Aqueous Solubility | Low (Requires pH > 10) | High |

| Organic Solubility | High (DCM, EtOAc, MTBE) | Low (MTBE, Heptane) |

Causality of Approach: Because the free base is highly soluble in organic solvents but the protonated amine is strictly water-soluble, an Acid-Base Liquid-Liquid Extraction (LLE) is the most efficient upstream purification method to strip away neutral organic impurities (such as unreacted difluorobenzoic acid derivatives).

Upstream Purification: Acid-Base Extraction

Workflow diagram of the Acid-Base Liquid-Liquid Extraction isolating the basic primary amine.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

-

Acidification: Add 1M aqueous HCl until the aqueous layer reaches pH 2. Vigorously stir for 15 minutes. The target amine protonates and migrates to the aqueous phase.

-

Phase Separation: Separate the layers. Discard the EtOAc layer containing lipophilic, non-basic impurities. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutral organics.

-

Basification: Cool the aqueous phase to 5°C (exothermic neutralization). Slowly add 2M NaOH until the pH strictly exceeds 11, converting the salt back to the lipophilic free base.

-

Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

-

Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

Self-Validation Checkpoint:

Action: Measure the pH of the aqueous layer during Step 4 using a calibrated pH probe.

Expected Outcome: The pH must be >11. Causality: The pKa of the 3-aminopiperidine nitrogen is ~9.5. At pH 9.5, 50% of the product remains water-soluble. Reaching pH >11 ensures >97% deprotonation, preventing catastrophic yield loss during the DCM extraction.

Crystallization Strategy: Hydrochloride Salt Formation

Free bases of fluorinated small-molecule amides often resist crystallization, presenting as stubborn, viscous oils. Converting the free base to its hydrochloride salt (CAS 1833605-20-1) induces a highly crystalline lattice, drastically improving shelf-life and handling (3)[3].

Hydrochloride salt crystallization workflow utilizing Ostwald ripening for enhanced purity.

Step-by-Step Protocol

-

Solvent Selection: Dissolve the free base in Methyl tert-butyl ether (MTBE) (8 mL/g). Causality: MTBE acts as an excellent anti-solvent for the highly polar HCl salt while keeping residual lipophilic impurities fully dissolved (4)[4].

-

Salt Formation: Cool the solution to 0–5°C. Slowly add 1.2 equivalents of anhydrous HCl in MTBE dropwise under vigorous mechanical stirring. A dense white precipitate will form immediately.

-

Ostwald Ripening: Heat the resulting suspension to 50°C for 1 hour. Causality: Heating slightly increases the solubility of the kinetic micro-crystals, allowing them to redissolve and precipitate onto larger, thermodynamically stable, and purer crystal lattices.

-

Controlled Cooling: Cool the mixture at a controlled rate of 5°C/hr down to 5°C, and stir overnight.

-

Isolation: Vacuum filter the slurry, wash the filter cake with cold MTBE (2 x 2 mL/g), and dry under vacuum at 40°C to constant weight.

Self-Validation Checkpoint:

Action: Perform a visual inspection during Step 3 (Heating).

Expected Outcome: The cloudy, amorphous suspension should transition into a distinct, granular slurry. If the material oils out (forms a biphasic liquid), the solvent is too polar; add additional MTBE to force crystallization.

Chiral Resolution via Diastereomeric Crystallization

If the upstream synthesis yields a racemic mixture, chiral resolution is mandatory. The (R)-enantiomer is typically the desired stereocenter for pharmacological applications (5)[5]. Diastereomeric salt resolution utilizing Dibenzoyl-D-tartaric acid is the industry standard for 3-aminopiperidine derivatives (4)[4].

Step-by-Step Protocol

-

Salt Formation: Combine the racemic free base and Dibenzoyl-D-tartaric acid (1:1 molar ratio) in a mixture of Ethanol/Methanol.

-

Dissolution: Heat the mixture to 60°C until complete dissolution is achieved.

-

Selective Precipitation: Cool the solution slowly to 20°C. The less soluble diastereomeric salt containing the (R)-enantiomer will selectively precipitate.

-

Liberation: Filter the solid salt. Suspend the solid in water, basify with aqueous NaOH, and extract with DCM to liberate the enantiopure (R)-free base (2)[2].

Self-Validation Checkpoint:

Action: Analyze the isolated free base via Chiral HPLC.

Expected Outcome: Enantiomeric excess (ee) >98%. If ee <98%, the initial diastereomeric salt must be recrystallized from Ethanol prior to the NaOH liberation step.

Analytical Validation (HPLC-CAD)

Quantification of 3-aminopiperidine derivatives using standard UV detection is notoriously difficult due to the lack of strong chromophores on the piperidine ring. While the difluorophenyl group provides baseline UV absorbance, High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) is vastly superior for universal, highly sensitive detection of the salt forms without requiring chemical derivatization (6)[6].

Table 2: HPLC-CAD Analytical Parameters for Purity Validation

| Parameter | Specification | Causality / Rationale |

| Column | Mixed-mode Ion-Exchange/Reversed-Phase (e.g., Trinity P1) | Specifically retains highly polar basic amines without peak tailing. |

| Mobile Phase A | Water | Provides the necessary aqueous environment for ion exchange. |

| Mobile Phase B | 10–30 mM Ammonium Formate in Acetonitrile | Volatile buffers are strictly required to prevent CAD nebulizer clogging. |

| Elution Mode | Isocratic (30% B) | Ensures a stable baseline current for accurate CAD integration. |

| Detection | Charged Aerosol Detector (CAD) | Overcomes the poor UV absorptivity of the piperidine scaffold. |

References

-

AiFChem. "1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone". 1

-

ChemScene. "(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone hydrochloride". 3

-

Organic Process Research & Development - ACS Publications. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives...". 5

-

Google Patents. "WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer". 4

-

ResearchGate. "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector...". 6

-

BenchChem. "Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers".2

Sources

- 1. 1292729-97-5 | (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and improve your synthesis yield.

I. Overview of the Synthesis

The synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a critical step in the preparation of various pharmaceutical compounds, including the DPP-4 inhibitor Omarigliptin. The primary transformation involves the formation of an amide bond between 3-aminopiperidine and 3,4-difluorobenzoic acid or its activated derivative. While seemingly straightforward, this reaction can be prone to several issues that can significantly lower the yield and purity of the final product.

This guide will address common challenges such as incomplete reactions, side product formation, and purification difficulties.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis.

Issue 1: Low or No Product Formation (Incomplete Reaction)

Question: I am seeing a low conversion of my starting materials to the desired product. What are the likely causes and how can I improve the reaction efficiency?

Answer: Incomplete amide coupling reactions are a frequent challenge. The root cause often lies in suboptimal activation of the carboxylic acid, issues with the amine starting material, or unfavorable reaction conditions.

Potential Causes & Solutions

| Cause | Explanation | Troubleshooting Steps & Recommendations |

| Insufficient Carboxylic Acid Activation | The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to react with the amine. This is the most common reason for low yields in amide bond formation.[1] | 1. Choice of Coupling Reagent: For this specific transformation, standard peptide coupling reagents are effective. Consider using HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma Pure.[2][3] These additives can increase the reaction rate and suppress side reactions.[4] 2. Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the coupling reagent. In some cases, a slight excess may be beneficial. 3. Activation Time: Allow for a pre-activation period where the carboxylic acid and coupling reagent are stirred together before adding the amine. This can range from a few minutes to an hour, depending on the reagent. However, be aware that prolonged pre-activation can sometimes lead to side reactions.[4] |

| Amine Reactivity and Purity | The nucleophilicity of the 3-aminopiperidine can be affected by its salt form or the presence of impurities. The Boc-protected version of 3-aminopiperidine is often used to avoid side reactions with the exocyclic amine. | 1. Neutralize the Amine Salt: If you are using a hydrochloride or other salt form of 3-aminopiperidine, it must be neutralized with a non-nucleophilic base (e.g., DIPEA, NMM, or triethylamine) to liberate the free amine. Use at least one equivalent of the base. 2. Purity of Amine: Ensure the 3-aminopiperidine is of high purity. Impurities can interfere with the reaction.[5] If necessary, purify the amine before use. |

| Suboptimal Reaction Conditions | The choice of solvent, temperature, and concentration can significantly impact the reaction rate and yield. | 1. Solvent Selection: Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are generally good choices for amide coupling reactions.[5][6] Ensure your solvent is truly anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[5] 2. Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. However, higher temperatures can also increase the rate of side reactions.[4] 3. Concentration: A concentration of 0.1-0.5 M is a good starting point. Very dilute conditions can slow down the reaction, while highly concentrated conditions can sometimes lead to solubility issues or side reactions. |

| Steric Hindrance | While not extreme in this case, steric hindrance can slow down coupling reactions. The piperidine ring and the difluorophenyl group can influence the approach of the reactants. | 1. Use a More Potent Coupling Reagent: If steric hindrance is suspected, switching to a more powerful coupling reagent like HATU or COMU can be effective.[3] 2. Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until completion, which may take longer than initially expected. |

Issue 2: Formation of Significant Side Products

Question: My reaction is producing several impurities alongside my desired product, making purification difficult. What are these side products and how can I prevent their formation?

Answer: Side product formation is a common issue that can significantly impact both yield and purity. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Prevention Strategies

| Side Product | Formation Mechanism | Prevention & Mitigation Strategies |

| N-Acylurea | When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and difficult to remove. | 1. Use Additives: The addition of HOBt or HOAt traps the O-acylisourea intermediate by forming an active ester, which is more reactive towards the amine and less prone to rearrangement.[7] 2. Control Temperature: Running the activation step at a lower temperature (e.g., 0 °C) can sometimes minimize this side reaction.[5] |

| Racemization (if using chiral 3-aminopiperidine) | If you are using an enantiomerically pure form of 3-aminopiperidine, racemization can occur, particularly under harsh conditions. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[4] | 1. Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Reagents like COMU and HATU are generally considered to be low-racemization options. 2. Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using an excess of a strong base. 3. Temperature Control: Keep the reaction temperature as low as reasonably possible.[4] |

| Double Acylation | If unprotected 3-aminopiperidine is used, the exocyclic primary amine can also be acylated, leading to a di-acylated byproduct. | 1. Use a Protecting Group: The most effective strategy is to use N-Boc-3-aminopiperidine. The Boc group can be removed in a subsequent step under acidic conditions. 2. Control Stoichiometry: If using unprotected 3-aminopiperidine is unavoidable, carefully control the stoichiometry of the 3,4-difluorobenzoic acid to favor mono-acylation. This may require significant optimization. |

Issue 3: Difficult Purification

Question: I am struggling to isolate a pure product after the reaction. What are the best purification strategies?

Answer: Effective purification is crucial for obtaining the final product in high purity. A combination of techniques is often necessary.

Recommended Purification Workflow

-

Aqueous Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[8]

-

Finally, wash with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

-

-

Chromatography:

-

Flash Column Chromatography: This is the most common method for purifying the crude product.[8]

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. Use TLC to determine the optimal solvent system to achieve good separation between your product and any impurities.[8]

-

-

-

Crystallization:

-

If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.[8]

-

Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that yield well-formed crystals.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of carboxylic acid:amine:coupling reagent:base? A1: A good starting point is a ratio of 1.0:1.1:1.2:2.0. However, the optimal ratio may vary depending on the specific reagents and conditions used. It is always advisable to perform small-scale optimization experiments.

Q2: How can I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.[5] TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS can confirm the mass of the product and provide a more quantitative measure of reaction progress.

Q3: Do I need to run the reaction under an inert atmosphere (e.g., nitrogen or argon)? A3: While not always strictly necessary for many standard amide couplings, performing the reaction under an inert atmosphere is good practice.[9] It helps to exclude moisture, which can deactivate the coupling reagents and hydrolyze reactive intermediates.[5][9] This is particularly important when working with highly sensitive reagents or on a large scale.

Q4: The fluorine atoms on the phenyl ring seem to be deactivating. Does this affect the reaction? A4: The electron-withdrawing nature of the fluorine atoms makes the 3,4-difluorobenzoic acid more acidic and can slightly reduce the reactivity of the corresponding acyl chloride or active ester.[10][11] However, with modern coupling reagents, this effect is generally overcome, and the reaction should proceed efficiently. The electronic effects of the fluorine atoms are an important consideration in the overall reactivity.[10][11][12]

Q5: I am using N-Boc-3-aminopiperidine. What is the best way to deprotect the final product? A5: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[13] Alternatively, HCl in a solvent like dioxane or methanol can also be used.

IV. References

-

BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.

-

BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.

-

BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

-

Chung, J. Y. L., Scott, J. P., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19, 1760–1768.

-

On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.

-

Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations.

-

Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.

-

ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

-

National Center for Biotechnology Information. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PubMed Central.

-

National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PubMed Central.

-

National Center for Biotechnology information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PubMed Central.

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.

-

New Drug Approvals. (2016, February 8). OMARIGLIPTIN.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis.

-

RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

-

RSC Publishing. (2022, November 9). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.

-

Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides.

-

University of Michigan. (2010, June 30). Evolution of amide bond formation.

-

Vertex AI Search. (n.d.). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC.

-

Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

-

Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.

-

Wikipedia. (n.d.). Piperidine.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. How to Increase Amide Synthesis Yield via Catalytic Innovations [eureka.patsnap.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jpt.com [jpt.com]

- 10. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

Preventing degradation of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone during storage

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone. This guide has been developed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

This document is structured to help you quickly find answers to common questions and to provide in-depth troubleshooting for more complex issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, the compound, particularly in its hydrochloride salt form, should be stored at 2-8°C in a dry, inert atmosphere.[1] The container must be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[2][3]

Q2: What are the primary chemical liabilities of this molecule that can lead to degradation?

The structure of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone contains two primary sites susceptible to degradation:

-

Amide Bond: This bond can undergo hydrolysis under either acidic or basic conditions, cleaving the molecule into 3-aminopiperidine and 3,4-difluorobenzoic acid.

-

Secondary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[4][5]

Halogenated aromatic rings can also be susceptible to photolytic degradation, although this is generally a slower process.[6]

Q3: What are the first physical signs that my sample may be degrading?

Visually, degradation may manifest as:

-

Change in color: A shift from a white or off-white powder to yellow or brown hues.

-

Change in texture: Clumping or hygroscopic behavior (absorbing moisture from the air) can indicate moisture-related degradation or improper sealing.[7]

However, significant degradation can occur without any visible change. Analytical confirmation is always necessary.

Q4: How can I definitively check for degradation in my sample?

The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9] By comparing the chromatogram of your stored sample to that of a certified reference standard or a freshly opened sample, you can identify and quantify degradation products, which will appear as new peaks.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone under common stress conditions. Understanding these pathways is the first step in preventing them.

Caption: Primary degradation routes via hydrolysis and oxidation.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the storage and use of this compound.

Problem: New or growing impurity peaks are observed in HPLC/LC-MS analysis.

This is the most common indicator of sample degradation. The identity of the impurity provides clues to the cause.

Possible Cause 1: Hydrolytic Degradation

-

Why it happens: The amide bond is susceptible to cleavage by water, a reaction catalyzed by acidic or basic trace contaminants. This is a significant risk for compounds that may be hygroscopic.[7]

-

How to confirm: Perform a forced degradation study.[10][11] Briefly expose a small sample to mild acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions. If the retention time of a new peak in the stressed sample matches the unknown peak in your stored sample, hydrolysis is the confirmed cause.

-

Solution & Prevention:

-

Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to displace moisture-laden air.[12][13]

-

Desiccation: Store vials inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

-

Proper Aliquoting: When you receive a new bottle, aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Possible Cause 2: Oxidative Degradation

-

Why it happens: The secondary amine on the piperidine ring can be oxidized by atmospheric oxygen or by trace peroxide impurities in solvents (like THF or ether).[5]

-

How to confirm: Conduct a forced oxidation study by treating a small sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[14] Compare the resulting chromatogram to your stored sample's profile.

-

Solution & Prevention:

-

Inert Gas Blanket: This is the most effective preventative measure. Backfill the container with argon or nitrogen before sealing.

-

Solvent Purity: Ensure all solvents used to dissolve the compound are fresh and free of peroxides.

-

Avoid Metal Contaminants: Certain metal ions can catalyze oxidation reactions.[5] Use high-purity solvents and clean glassware.

-

Possible Cause 3: Photodegradation

-

Why it happens: High-energy light (especially UV) can induce cleavage of chemical bonds. Aromatic systems, particularly halogenated ones, can be susceptible.[6][15]

-

How to confirm: Expose a solution of the compound to a controlled UV or broad-spectrum light source as per ICH Q1B guidelines. Analyze by HPLC for the appearance of new peaks.

-

Solution & Prevention:

-

Amber Vials: Always store the solid compound and any solutions in amber glass vials or containers wrapped in aluminum foil to block light.

-